4-Methyl Substitution Confers Enhanced PHGDH Inhibitory Activity Relative to Unsubstituted Piperidine
In a series of piperidine-based fragments evaluated for phosphoglycerate dehydrogenase (PHGDH) inhibition, the introduction of a 4-methyl group significantly improved potency. The 4-methylpiperidine fragment (a direct analog of 4-methylpiperidin-1-amine with an unsubstituted ring nitrogen) exhibited an IC₅₀ of 85.1 µM (95% CI: 37.8–101.2 µM), whereas the unsubstituted piperidine fragment showed no measurable inhibition up to the highest tested concentration of 150 µM [1]. This represents a >1.8-fold improvement in potency, demonstrating that the 4-methyl substituent is a key pharmacophoric element for engaging this metabolic target [1].
| Evidence Dimension | PHGDH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-Methylpiperidine: IC₅₀ = 85.1 µM [37.8–101.2 µM] |
| Comparator Or Baseline | Piperidine (unsubstituted): IC₅₀ > 150 µM |
| Quantified Difference | >1.8-fold improvement in potency (85.1 µM vs. >150 µM) |
| Conditions | In vitro enzymatic assay using recombinant PHGDH; fragment library screen. |
Why This Matters
Procurement of 4-methylpiperidin-1-amine over unsubstituted aminopiperidines is justified for projects targeting PHGDH-dependent cancers or serine biosynthesis pathways, where the 4-methyl substituent is essential for measurable target engagement.
- [1] Rohde, J. M., Brimacombe, K. R., Liu, L., Pacold, M. E., Yasgar, A., Cheff, D. M., ... & Boxer, M. B. (2020). Discovery and optimization of piperazine-1-carbothioamide-based inhibitors of phosphoglycerate dehydrogenase (PHGDH). Pharmaceuticals, 13(2), 20. Table 3. View Source
